molecular formula C16H15ClFNO B5515832 6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No. B5515832
M. Wt: 291.75 g/mol
InChI Key: IBWSISQVIWOCIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazine derivatives often involves strategies that ensure the formation of the 1,3-benzoxazine ring. A novel approach to synthesizing 4H-1,4-benzoxazines has been demonstrated by Kudo, Furuta, and Sato (1996), where methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate and 1-bromo-3,3-dimethyl-2-butanone were reacted in the presence of lithium bis(trimethylsilyl)amide, yielding 4H-1,4-benzoxazine in good yield (Kudo, Furuta, & Sato, 1996). This method highlights the complexity and creativity required in synthesizing such compounds, ensuring the correct formation of the benzoxazine ring while introducing various substituents.

Scientific Research Applications

Material Science and Nonlinear Optics

Research into the crystal structures and packing of compounds similar to 6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has been conducted to explore their potential in nonlinear optics (NLO) materials. For instance, the study by Boese et al. (2002) on the crystal structures of related triazine structures highlights their significance in developing octupolar NLO materials. These compounds exhibit interesting properties such as C–H...F and C–H...π hydrogen bonds, forming dimeric Piedfort Units (PU) that extend into elaborate two-dimensional networks, potentially useful for NLO applications (Boese et al., 2002).

Medicinal Chemistry: Antimicrobial and Antitumor Activities

Derivatives of 6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine have shown moderate activity on intracellular calcium, suggesting potential in therapeutic applications. Bourlot et al. (1998) discovered that certain amino side chain-bearing 1,4-benzoxazines exhibited superior potency in modulating intracellular calcium levels, which is significant in understanding cellular signaling and potential therapeutic interventions (Bourlot et al., 1998).

Furthermore, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives have been synthesized, demonstrating potent in vitro antibacterial activity. These compounds, featuring a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group, showcased enhanced efficacy against quinolone-resistant Gram-positive clinical isolates, indicating their potential as new antibacterial agents (Asahina et al., 2008).

Herbicide Development

The benzoxazinone skeleton, which is structurally related to 6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine, has been explored for its utility in developing new herbicide models. Macias et al. (2006) investigated the effects of aromatic ring functionalization on phytotoxicity, finding that certain fluorine and chlorine substitutions significantly increased herbicidal activity. This research suggests the potential of such compounds in agricultural applications, offering new leads for herbicide development (Macias et al., 2006).

properties

IUPAC Name

6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c1-10-7-15-14(11(2)16(10)17)8-19(9-20-15)13-5-3-12(18)4-6-13/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWSISQVIWOCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(CO2)C3=CC=C(C=C3)F)C(=C1Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(4-fluorophenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

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